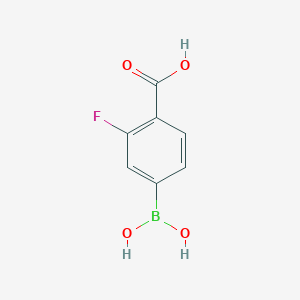

Acide 4-carboxy-3-fluorophénylboronique

Vue d'ensemble

Description

La cycloheximide, également connue sous le nom de naramycine A, est un fongicide naturel produit par la bactérie Streptomyces griseus. C'est un inhibiteur bien connu de la synthèse protéique dans les organismes eucaryotes. La cycloheximide est largement utilisée dans la recherche biomédicale pour inhiber la synthèse protéique dans les cellules eucaryotes étudiées in vitro. Elle est peu coûteuse, agit rapidement et ses effets sont réversibles en la retirant simplement du milieu de culture .

Applications De Recherche Scientifique

Cycloheximide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein synthesis and its inhibition in eukaryotic cells.

Biology: Employed in experiments to understand the mechanisms of protein synthesis and degradation.

Medicine: Used in research to study the effects of protein synthesis inhibition on various diseases and conditions.

Mécanisme D'action

Target of Action

4-Carboxy-3-fluorophenylboronic acid is primarily used as a reagent in the discovery of novel azaindole-based series as potent AXL kinase inhibitors . AXL kinase is a receptor tyrosine kinase that plays essential roles in various cellular processes, including proliferation, survival, and migration .

Mode of Action

The compound interacts with its targets through Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of novel azaindole-based series, which can inhibit axl kinase . This suggests that the compound may affect pathways involving AXL kinase.

Pharmacokinetics

The pharmacokinetics of 4-Carboxy-3-fluorophenylboronic acid-grafted ε-polylysine (CFPBA-g-PL) have been studied . CFPBA-g-PL has low cytotoxicity, good hemocompatibility, and no tissue reaction . .

Result of Action

The molecular and cellular effects of 4-Carboxy-3-fluorophenylboronic acid’s action are largely dependent on its role in the synthesis of novel azaindole-based series . These series can inhibit AXL kinase, potentially affecting cellular processes such as proliferation, survival, and migration .

Action Environment

The action, efficacy, and stability of 4-Carboxy-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is used under exceptionally mild and functional group tolerant reaction conditions in Suzuki–Miyaura coupling . Additionally, it should be stored in an inert atmosphere at 2-8°C .

Analyse Biochimique

Biochemical Properties

4-Carboxy-3-fluorophenylboronic acid has been used as a reagent in the discovery of novel azaindole-based series as potent AXL kinase inhibitors This suggests that it may interact with enzymes and proteins involved in kinase signaling pathways

Cellular Effects

In the context of cellular effects, 4-Carboxy-3-fluorophenylboronic acid has been used in the synthesis of glucose-responsive insulin delivery systems . It has been shown to have low cytotoxicity, good hemocompatibility, and no tissue reaction

Molecular Mechanism

It is known that boronic acids can form reversible covalent complexes with diols, a property that is often exploited in the design of glucose-responsive systems

Temporal Effects in Laboratory Settings

It has been used in the synthesis of glucose-responsive insulin delivery systems, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .

Méthodes De Préparation

La cycloheximide est généralement produite par des procédés de fermentation impliquant Streptomyces griseus. La bactérie est cultivée dans un milieu approprié, et la cycloheximide est extraite et purifiée à partir du bouillon de culture. La voie de synthèse implique la fermentation de Streptomyces griseus, suivie d'étapes d'extraction et de purification pour isoler la cycloheximide .

Analyse Des Réactions Chimiques

La cycloheximide subit diverses réactions chimiques, notamment :

Oxydation : La cycloheximide peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la cycloheximide en ses formes réduites.

Substitution : La cycloheximide peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La cycloheximide a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier la synthèse protéique et son inhibition dans les cellules eucaryotes.

Biologie : Employée dans des expériences pour comprendre les mécanismes de la synthèse et de la dégradation des protéines.

Médecine : Utilisée dans la recherche pour étudier les effets de l'inhibition de la synthèse protéique sur diverses maladies et affections.

Industrie : Appliquée dans la production d'agents antifongiques et comme outil de recherche dans divers procédés industriels.

Mécanisme d'action

La cycloheximide exerce ses effets en interférant avec l'étape de translocation dans la synthèse protéique. Elle se lie au site E de la sous-unité ribosomique 60S et inhibe le mouvement de l'ARN de transfert et de l'ARN messager par rapport au ribosome. Ce blocage empêche l'élongation de la chaîne polypeptidique, arrêtant efficacement la synthèse protéique dans les cellules eucaryotes .

Comparaison Avec Des Composés Similaires

La cycloheximide est unique en sa capacité à inhiber rapidement et de manière réversible la synthèse protéique dans les cellules eucaryotes. Les composés similaires comprennent :

Chloramphénicol : Un autre inhibiteur de la synthèse protéique, mais il agit sur la sous-unité ribosomique 50S dans les cellules procaryotes.

Puromycine : Inhibe la synthèse protéique en provoquant une terminaison prématurée de la chaîne pendant la traduction.

Anisomycine : Inhibe la synthèse protéique en se liant à la sous-unité ribosomique 60S, comme la cycloheximide, mais avec des caractéristiques de liaison différentes.

La cycloheximide se distingue par son action rapide et sa réversibilité, ce qui en fait un outil précieux dans la recherche .

Activité Biologique

4-Carboxy-3-fluorophenylboronic acid (CFBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique properties and potential applications in drug delivery systems, particularly for glucose-responsive insulin delivery. This article provides a comprehensive overview of the biological activity of CFBA, including its mechanisms of action, cellular effects, and applications in various therapeutic contexts.

Overview of 4-Carboxy-3-fluorophenylboronic Acid

CFBA is characterized by the presence of both a carboxylic acid group and a boronate group, which allows it to participate in various chemical reactions, particularly the Suzuki–Miyaura coupling reaction. This compound is primarily utilized as a reagent in the synthesis of azaindole-based compounds, which have been identified as potent inhibitors of AXL kinase, a target implicated in cancer progression and metastasis.

Biochemical Pathways

CFBA interacts with biological macromolecules through non-covalent interactions and reversible covalent bonding with diols. This property is exploited in the design of glucose-responsive systems, where CFBA forms cyclic esters with glucose. The binding alters the physicochemical properties of materials containing CFBA, such as their charge and hydrophilicity, facilitating controlled drug release .

Pharmacokinetics

The pharmacokinetics of CFBA have been studied in various contexts, particularly in its conjugation with insulin to enhance glucose responsiveness. The incorporation of CFBA into insulin molecules has been shown to increase solubility at physiological pH levels, enabling better control over insulin release in response to blood glucose levels .

Cellular Effects

CFBA has demonstrated significant cellular effects in vitro and in vivo. Notably, it has been used to develop glucose-responsive insulin delivery systems that release insulin in response to elevated glucose levels. This capability is crucial for managing diabetes effectively .

Case Study: Glucose-Responsive Insulin Delivery

In a study exploring CFBA-conjugated insulin analogs, researchers found that increasing the number of CFBA groups on insulin enhanced its glucose-dependent solubility significantly. For instance, an analog with multiple CFBA residues exhibited a 100% increase in solubility between glucose concentrations of 0 and 400 mg/dL, demonstrating the potential for improved glycemic control through tailored drug delivery systems .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of CFBA:

| Property | Description |

|---|---|

| Chemical Structure | Contains a carboxylic acid group and a boronate group; facilitates Suzuki–Miyaura coupling |

| Mechanism | Forms reversible complexes with diols; alters material properties for drug delivery applications |

| Biological Applications | Used in developing glucose-responsive insulin systems; potential AXL kinase inhibition |

| Pharmacokinetics | Enhances solubility and responsiveness of insulin at physiological pH |

| Cellular Effects | Modulates cellular functions via controlled drug release mechanisms |

Research Findings

Recent studies have highlighted the importance of fluorine substitution in enhancing the properties of phenylboronic acids like CFBA. The presence of fluorine increases acidity and improves binding efficiency to glucose compared to non-fluorinated analogs. This characteristic is pivotal for developing effective glucose-sensing materials and drug delivery systems .

Fluorine's Role

The introduction of fluorine into the phenylboronic structure lowers the pKa value, which facilitates stronger binding to glucose at physiological pH levels (around 7.4). This property is crucial for designing sensors that can operate effectively within the human body without requiring extreme pH conditions .

Propriétés

IUPAC Name |

4-borono-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWJVSOQOMYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376807 | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120153-08-4 | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Carboxy-3-fluorophenylboronic acid interact with glucose and what are the downstream effects?

A1: 4-Carboxy-3-fluorophenylboronic acid (FPBA) reversibly binds to glucose through its boronic acid moiety, forming a cyclic ester. [, , , , , , , ] This binding event triggers a change in the physicochemical properties of FPBA-containing materials. For example, it can lead to a shift in the material's charge from neutral to negative, increase its hydrophilicity, or induce disassembly of self-assembled structures. [, , , ] These changes can be harnessed for glucose-responsive drug release.

Q2: What is the impact of the fluorine atom in 4-Carboxy-3-fluorophenylboronic acid compared to the non-fluorinated analog?

A2: The fluorine atom in FPBA increases its acidity compared to 4-carboxyphenylboronic acid (PBA). [, ] This results in a lower pKa value for FPBA, enabling it to bind glucose more effectively at physiological pH. [] Consequently, FPBA-based systems often exhibit enhanced glucose sensitivity and responsiveness compared to PBA-based counterparts. [, ]

Q3: What are some examples of how 4-Carboxy-3-fluorophenylboronic acid has been incorporated into glucose-responsive drug delivery systems?

A3: FPBA has been incorporated into various drug delivery systems, including:

- Polyplex micelles: FPBA-modified polyplex micelles have been developed for both gene [, ] and peptide delivery. [] These micelles exhibit glucose-responsive changes in their core crosslinking, leading to controlled release of the therapeutic payload.

- Nanoparticles: FPBA-modified nanoparticles have been designed for insulin delivery. [, , ] The nanoparticles release insulin in response to elevated glucose levels, mimicking the function of pancreatic beta cells.

- Microneedles: Biodegradable microneedles encapsulating FPBA-modified particles have been explored for transdermal insulin delivery. [] These microneedles offer a minimally invasive approach for glucose-responsive insulin administration.

Q4: What are the potential advantages of using 4-Carboxy-3-fluorophenylboronic acid in glucose-responsive drug delivery systems?

A4: FPBA offers several advantages for glucose-responsive drug delivery, including:

- Biocompatibility: FPBA-modified materials have demonstrated good biocompatibility in several studies. [, , ]

- Tunable Responsiveness: The glucose sensitivity and response kinetics of FPBA-based systems can be fine-tuned by adjusting factors like the degree of FPBA modification and the overall material composition. [, , ]

- Versatility: FPBA can be conjugated to various polymers, lipids, and nanoparticles, enabling the development of diverse glucose-responsive drug delivery platforms. [, , , , , ]

Q5: What are the limitations or challenges associated with using 4-Carboxy-3-fluorophenylboronic acid in drug delivery systems?

A5: Some challenges associated with using FPBA include:

- Long-term stability: The long-term stability of FPBA-modified materials and their potential for degradation in vivo requires further investigation. []

- Immunogenicity: The potential immunogenicity of FPBA-containing systems, particularly with repeated administration, needs to be carefully assessed. []

Q6: What are the future directions for research on 4-Carboxy-3-fluorophenylboronic acid in drug delivery?

A6: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.